N-(2-methoxyphenyl)-N'-(4-phenylbutyl)urea
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Overview
Description
N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a methoxyphenyl group and a phenylbutyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea typically involves the reaction of 2-methoxyaniline with 4-phenylbutyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to facilitate the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In an industrial setting, the production of N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of urea-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and phenylbutyl groups may contribute to its binding affinity and specificity, influencing the compound’s overall efficacy.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea can be compared with other urea derivatives, such as:
N-phenyl-N’-(4-phenylbutyl)urea: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
N-(2-hydroxyphenyl)-N’-(4-phenylbutyl)urea: Contains a hydroxyl group instead of a methoxy group, potentially altering its properties.
N-(2-methoxyphenyl)-N’-(4-methylbutyl)urea: Has a methyl group instead of a phenyl group, which may influence its interactions and applications.
The presence of the methoxy group in N-(2-methoxyphenyl)-N’-(4-phenylbutyl)urea distinguishes it from these similar compounds, potentially enhancing its reactivity and specificity in various applications.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(4-phenylbutyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-22-17-13-6-5-12-16(17)20-18(21)19-14-8-7-11-15-9-3-2-4-10-15/h2-6,9-10,12-13H,7-8,11,14H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHRJKSRUHJGEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49824084 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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